molecular formula C11H22N4O4 B14456700 Glycyl-L-alanyl-L-lysine CAS No. 71227-71-9

Glycyl-L-alanyl-L-lysine

Cat. No.: B14456700
CAS No.: 71227-71-9
M. Wt: 274.32 g/mol
InChI Key: JBRBACJPBZNFMF-YUMQZZPRSA-N
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Description

Glycyl-L-alanyl-L-lysine: is a tripeptide composed of glycine, alanine, and lysine. This compound is of significant interest due to its potential applications in various scientific fields, including biochemistry, medicine, and industrial processes. Tripeptides like this compound are known for their stability and bioavailability, making them suitable for various research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-lysine typically involves the stepwise coupling of the amino acids glycine, alanine, and lysine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of metabolically engineered microorganisms. For example, Escherichia coli can be genetically modified to overexpress specific enzymes that catalyze the formation of the tripeptide from its constituent amino acids . This method offers a cost-effective and scalable approach to producing the compound.

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can yield free thiol groups .

Scientific Research Applications

Chemistry: Glycyl-L-alanyl-L-lysine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its stability and bioavailability make it an ideal candidate for these studies .

Medicine: this compound has potential therapeutic applications, including wound healing and tissue regeneration. It can be incorporated into biomaterials and drug delivery systems to enhance their efficacy and stability .

Industry: In industrial applications, this compound is used in the formulation of cell culture media and bioprocessing. Its stability and solubility make it a valuable component in optimizing cell culture conditions and improving bioprocess efficiency .

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-lysine involves its interaction with specific molecular targets and pathways. The lysine residue can interact with negatively charged molecules, such as DNA or cell membranes, facilitating cellular uptake and intracellular signaling. Additionally, the peptide can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: Glycyl-L-alanyl-L-lysine is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties. Its stability, solubility, and bioavailability make it particularly suitable for various applications in research and industry .

Properties

CAS No.

71227-71-9

Molecular Formula

C11H22N4O4

Molecular Weight

274.32 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C11H22N4O4/c1-7(14-9(16)6-13)10(17)15-8(11(18)19)4-2-3-5-12/h7-8H,2-6,12-13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1

InChI Key

JBRBACJPBZNFMF-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN

Origin of Product

United States

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